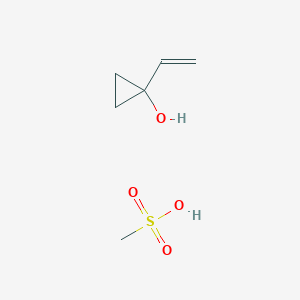![molecular formula C40H46S6 B14281553 3,4-Dibutyl-2-[5-[5-(3,4-dibutyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-5-thiophen-2-ylthiophene CAS No. 161853-52-7](/img/structure/B14281553.png)
3,4-Dibutyl-2-[5-[5-(3,4-dibutyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-5-thiophen-2-ylthiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dibutyl-2-[5-[5-(3,4-dibutyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-5-thiophen-2-ylthiophene is a complex organic compound characterized by its multiple thiophene rings and butyl groups Thiophene is a sulfur-containing heterocycle, which imparts unique electronic properties to the compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dibutyl-2-[5-[5-(3,4-dibutyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-5-thiophen-2-ylthiophene typically involves multiple steps, including the formation of thiophene rings and the introduction of butyl groups. A common synthetic route might involve:
Formation of Thiophene Rings: Starting with a suitable precursor, thiophene rings are formed through cyclization reactions.
Introduction of Butyl Groups: Butyl groups are introduced via alkylation reactions, often using butyl halides in the presence of a strong base.
Coupling Reactions: The thiophene rings are then coupled together using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3,4-Dibutyl-2-[5-[5-(3,4-dibutyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-5-thiophen-2-ylthiophene can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiophene rings or the butyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives or butyl-substituted products.
Substitution: Halogenated thiophenes or other substituted thiophene derivatives.
科学研究应用
3,4-Dibutyl-2-[5-[5-(3,4-dibutyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-5-thiophen-2-ylthiophene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for use in drug delivery systems and as a component in biosensors.
Industry: Utilized in the development of organic electronic devices, such as organic photovoltaics and OLEDs.
作用机制
The mechanism of action of 3,4-dibutyl-2-[5-[5-(3,4-dibutyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-5-thiophen-2-ylthiophene is primarily related to its electronic properties. The compound can interact with molecular targets through π-π interactions and electron transfer processes. In organic electronics, it functions by facilitating charge transport and improving the efficiency of devices.
相似化合物的比较
Similar Compounds
3,4-Dibutylthiophene: A simpler compound with fewer thiophene rings.
2,5-Dibutylthiophene: Another related compound with different substitution patterns.
3,4-Dibutyl-2,5-dithiophene: Contains two thiophene rings but lacks the extended conjugation of the target compound.
Uniqueness
3,4-Dibutyl-2-[5-[5-(3,4-dibutyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-5-thiophen-2-ylthiophene is unique due to its extended conjugation and multiple thiophene rings, which enhance its electronic properties and make it particularly suitable for applications in organic electronics.
属性
CAS 编号 |
161853-52-7 |
|---|---|
分子式 |
C40H46S6 |
分子量 |
719.2 g/mol |
IUPAC 名称 |
3,4-dibutyl-2-[5-[5-(3,4-dibutyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-5-thiophen-2-ylthiophene |
InChI |
InChI=1S/C40H46S6/c1-5-9-15-27-29(17-11-7-3)39(45-37(27)33-19-13-25-41-33)35-23-21-31(43-35)32-22-24-36(44-32)40-30(18-12-8-4)28(16-10-6-2)38(46-40)34-20-14-26-42-34/h13-14,19-26H,5-12,15-18H2,1-4H3 |
InChI 键 |
JLZHWYIIASPCQI-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=C(SC(=C1CCCC)C2=CC=C(S2)C3=CC=C(S3)C4=C(C(=C(S4)C5=CC=CS5)CCCC)CCCC)C6=CC=CS6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


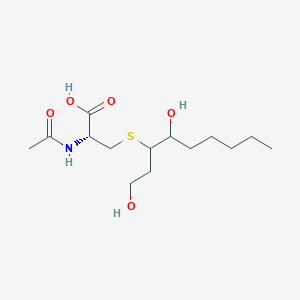
![3,3-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14281487.png)
![1-[(4-Nitrophenyl)methyl]thiolan-1-ium chloride](/img/structure/B14281495.png)
![[1,1'-Binaphthalene]-2,2'-diol, 7,7'-dimethoxy-](/img/structure/B14281505.png)
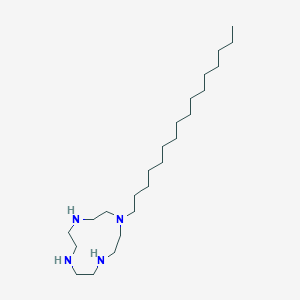
![tert-butyl (2S)-2-[(1S,2R)-1-hydroxy-3-[(1S)-2-hydroxy-1,2,2-triphenylethoxy]-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate](/img/structure/B14281513.png)
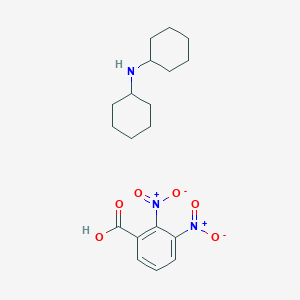
![5-[(E)-(4-Methoxyphenyl)diazenyl]quinolin-8-amine](/img/structure/B14281519.png)
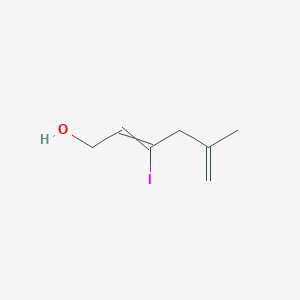
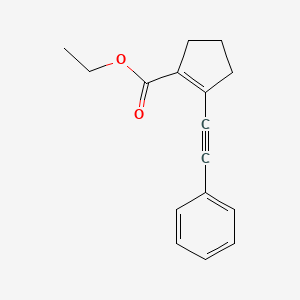
![{2-[2-(Diphenylphosphanyl)ethoxy]-2-phenylethyl}(diphenyl)phosphane](/img/structure/B14281549.png)

![[1,3]Thiazolo[5,4-d][1,2]oxazole](/img/structure/B14281561.png)
